molecular formula C8H8O4 B044491 Methyl 2,4-dihydroxybenzoate CAS No. 2150-47-2

Methyl 2,4-dihydroxybenzoate

Cat. No.: B044491
CAS No.: 2150-47-2
M. Wt: 168.15 g/mol
InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring, and a methyl ester group at the carboxyl position. This compound is a white crystalline solid with a melting point of approximately 118-121°C .

Mechanism of Action

Target of Action

Methyl 2,4-dihydroxybenzoate (MDHB) is a phenolic acid derivative that has been found to have potential in preventing neurodegenerative diseases . The primary targets of MDHB are Carbonic Anhydrase (CA) IX/XII and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These targets play crucial roles in cellular metabolism and angiogenesis, respectively.

Mode of Action

MDHB acts as a potent dual inhibitor, interacting with its targets CA IX/XII and VEGFR-2 . It exhibits Ki values of 4.7 nM for hCA XII and 8.3 nM for hCA IX, alongside an IC50 of 26.3 nM for VEGFR-2 . This interaction results in the inhibition of these targets, which can lead to the prevention of neurodegenerative diseases .

Biochemical Pathways

It is known that the compound has a role in the reduction reaction of h2o2, catalyzed by reductive glutathione gsh, to catalyze h2o2 decomposition and protect cells .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . After intragastric administration, the parent drug was assayed in the urine and faeces of mice . A total of 96 metabolites of MDHB were identified .

Result of Action

The molecular and cellular effects of MDHB’s action include a reduced accumulation of lipofuscin, known as a biomarker for cellular damage and an autofluorescent protein that is cumulative in the progress of senescence .

Action Environment

MDHB is a white crystalline solid with a unique aroma . It is soluble in ethanol, ether, and some organic solvents, but almost insoluble in water . It is often used as a fragrance ingredient, enhancing the aroma and stability of products . During use, direct contact with skin and eyes should be avoided, as should inhalation of its vapor . It should be stored and handled with protective measures, away from sources of fire and flammable materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,4-dihydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2,4-dihydroxybenzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

methyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCLXHRIYTHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022177
Record name Methyl 2,4-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-47-2
Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Benzoic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name METHYL 2,4-DIHYDROXYBENZOATE
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Synthesis routes and methods

Procedure details

To a solution in methanol (50 mL) of 2,4-dihydroxybenzoic acid (1.54 g, 10 mmol) was added sulfuric acid (0.5 mL) and trimethyl orthoformate (1.6 mL, 15 mmol) and the reaction mixture was stirred at reflux for 36 hours. The reaction mixture was cooled to ambient temperature and diluted with water. The methanol was evaporated in vacuo. The residue was diluted with water and extracted with ether (3×). The combined ether extracts were washed with saturated aqueous sodium bicarbonate (2×) and brine, dried, filtered and concentrated in vacuo to give 2,4-dihydroxybenzoic acid methyl ester (1.34 g) as a white solid.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the biological activities reported for Methyl 2,4-dihydroxybenzoate?

A1: this compound has demonstrated antifungal activity against species like Candida albicans, Aspergillus flavus, and Fusarium oxysporium []. It also showed activity in stimulating the germination of curly dock seed (Rumex crispus) and urediniospores of curly dock rust (Uromyces rumicis) [].

Q2: How does this compound interact with the germination of curly dock seed and urediniospores?

A2: While the exact mechanism is not fully elucidated in the provided research, this compound, along with other compounds like benzonitrile and methyl salicylate, effectively stimulated the germination of both curly dock seed and urediniospores []. This suggests a potential interaction with biological pathways involved in seed and spore germination.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.

Q4: Can you describe a synthetic route for this compound?

A4: this compound can be synthesized via the esterification of 2,4-dihydroxybenzoic acid with methanol using concentrated sulfuric acid as a catalyst [].

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of the methyl ester group in this compound can hinder reactions at the ortho position (position 2 on the benzene ring) due to steric effects. This was observed during the attempted fluorination of Methyl 2,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, where only the para-substituted product was formed [].

Q6: What are the applications of this compound in material science?

A6: Derivatives of this compound have shown potential in developing mesomorphic materials []. These materials exhibit liquid crystal properties, making them useful in various applications like displays and sensors.

Q7: Are there any reported applications of this compound in bone grafting?

A7: Ethyl 2,4-dihydroxybenzoate, a close analogue of this compound, is suggested as a potential component in bone-grafting and bone-filling compositions. Research suggests it may improve alveolar bone formability, calcium accumulation rate, and alkaline phosphatase activity [].

Q8: How does this compound behave in molten salt environments?

A8: In molten potassium thiocyanate and Na+K+SCN- eutectic salts, this compound undergoes nucleophilic attack by thiocyanate ions on the methyl group, leading to solvolysis []. It also undergoes decarboxylation in these molten salt environments [].

Q9: What are the implications of using this compound in organic synthesis?

A9: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in synthesizing naturally occurring xanthones via thermal condensation reactions with various phenolic compounds [].

Q10: Has this compound been investigated in the context of bacterial enzymes?

A10: Yes, research has explored the interaction of this compound with the E. coli GyrB ATPase domain []. Understanding such interactions can provide insights into potential antibacterial drug development strategies.

Q11: Are there any known natural sources of this compound?

A11: this compound has been isolated and identified from the aerial part of the plant Dolichos falcata Klein, traditionally used for its medicinal properties []. It was also found in Lysimachia paridiformis Franch. var. stenophylla Franch [].

Q12: Are there any analytical methods available for detecting and quantifying this compound?

A12: While specific methods are not detailed in the provided research, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the detection, identification, and quantification of such compounds in various matrices [].

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